molecular formula C18H19BrN2O3S2 B2487228 Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate CAS No. 687567-29-9

Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate

Cat. No. B2487228
CAS RN: 687567-29-9
M. Wt: 455.39
InChI Key: OHELCMCCTJPOEZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C22H22BrN3O4S2 . It contains a bromophenyl group, a dihydrothieno pyrimidinone ring, and an ethyl butanoate group . It is related to a class of compounds known as pyrazolines, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula and the groups it contains. It has a bromophenyl group, a dihydrothieno pyrimidinone ring, and an ethyl butanoate group . The exact 3D structure may require further analysis or computational modelling .

Scientific Research Applications

Antibody Labeling and Detection

Bromopyrimethanethiol can be employed in antibody labeling and detection assays. Researchers use it as a thiol-reactive reagent to modify antibodies or other proteins. By attaching fluorophores or enzymes to the thiol group, scientists can visualize and quantify specific proteins in biological samples. This application is crucial for immunohistochemistry (IHC), immunofluorescence (IF), and other techniques .

Safety and Hazards

The safety and hazards associated with this compound are not well documented in the literature. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its chemical reactions, its mechanism of action, and its physical and chemical properties. In addition, its potential biological and pharmacological activities could be explored further .

properties

IUPAC Name

ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S2/c1-3-14(17(23)24-4-2)26-18-20-13-9-10-25-15(13)16(22)21(18)12-7-5-11(19)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHELCMCCTJPOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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